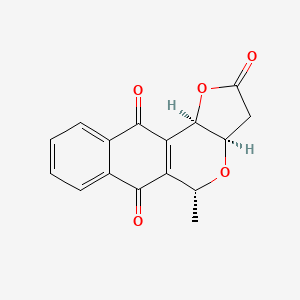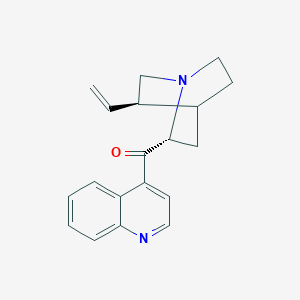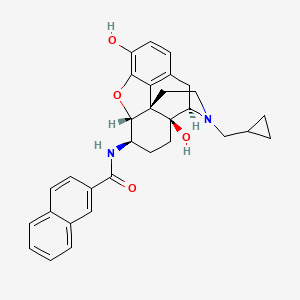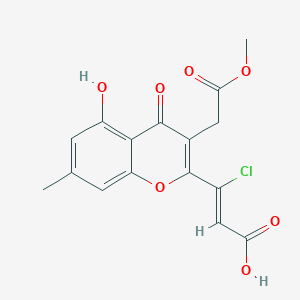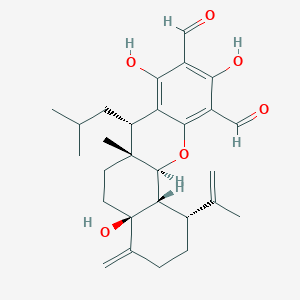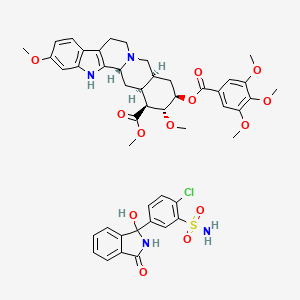
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate is a combination medication used primarily for the treatment of hypertension. Chlorthalidone is a thiazide-like diuretic that helps reduce blood pressure by removing excess fluid from the body through the kidneys . Reserpine, on the other hand, is an alkaloid derived from the Rauwolfia plant, which works by depleting certain chemicals in the body that can raise blood pressure . Together, these compounds provide a synergistic effect in managing high blood pressure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorthalidone is synthesized through a multi-step process that involves the reaction of 2-chloro-5-sulfamoylbenzoic acid with various reagents to form the final product . The synthesis of reserpine involves the extraction of the alkaloid from the Rauwolfia plant, followed by purification and chemical modification to enhance its pharmacological properties .
Industrial Production Methods
Industrial production of chlorthalidone involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity . Reserpine is produced through the extraction of the alkaloid from Rauwolfia roots, followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Chlorthalidone undergoes various chemical reactions, including oxidation, reduction, and substitution . Reserpine, being an alkaloid, can undergo hydrolysis and oxidation reactions .
Common Reagents and Conditions
Reduction: Reduction of chlorthalidone can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involving chlorthalidone typically use nucleophiles like amines under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of chlorthalidone and reserpine, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate has been extensively studied for its applications in medicine, particularly in the treatment of hypertension . It has also been used in research to understand the mechanisms of blood pressure regulation and the role of diuretics and alkaloids in cardiovascular health . Additionally, the combination has been investigated for its potential benefits in reducing the risk of cardiovascular events .
Mecanismo De Acción
Chlorthalidone works by inhibiting the reabsorption of sodium and chloride in the distal convoluted tubule of the nephron, leading to increased excretion of these ions and water, thereby reducing blood pressure . Reserpine depletes catecholamines and serotonin from central and peripheral axon terminals by inhibiting the ATP/Mg²⁺ pump responsible for sequestering neurotransmitters into storage vesicles . This results in a reduction in heart rate and peripheral resistance, contributing to its antihypertensive effects .
Comparación Con Compuestos Similares
Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic used for hypertension, but with a shorter duration of action compared to chlorthalidone.
Amlodipine: A calcium channel blocker used for hypertension, which works by relaxing blood vessels.
Uniqueness
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate is unique due to its combination of a diuretic and an alkaloid, providing a dual mechanism of action that targets different pathways involved in blood pressure regulation . This combination offers a more comprehensive approach to managing hypertension compared to single-agent therapies .
Propiedades
Número CAS |
8058-25-1 |
|---|---|
Fórmula molecular |
C47H51ClN4O13S |
Peso molecular |
947.4 g/mol |
Nombre IUPAC |
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C33H40N2O9.C14H11ClN2O4S/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1-7,19H,(H,17,18)(H2,16,20,21)/t18-,22+,24-,27-,28+,31+;/m1./s1 |
Clave InChI |
QUKQHGBTKWBMAR-BQTSRIDJSA-N |
SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
SMILES isomérico |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
SMILES canónico |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
| 8058-25-1 | |
Sinónimos |
Regroton |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1261544.png)



